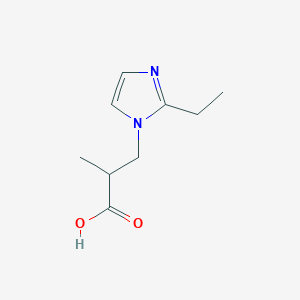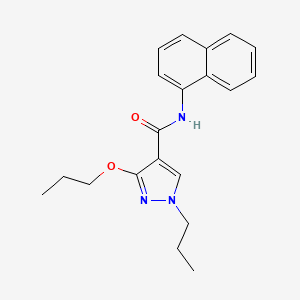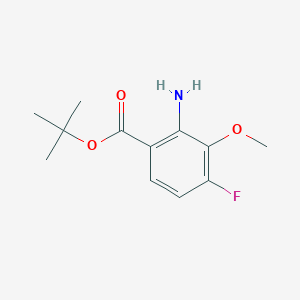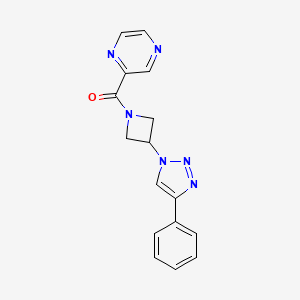![molecular formula C14H21NO5S B2554442 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097891-00-2](/img/structure/B2554442.png)
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate” is a compound used in scientific experiments for its various properties1. It has a molecular formula of C14H21NO5S and a molecular weight of 315.381.
Molecular Structure Analysis
The molecular structure of “1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate” is not explicitly mentioned in the available resources. However, the compound’s molecular formula is C14H21NO5S1, which provides some insight into its structure.
Chemical Reactions Analysis
Specific chemical reactions involving “1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate” are not mentioned in the available resources. Further research or experimentation may be required to determine this.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate” are not explicitly stated in the available resources. However, it’s known that the compound has a molecular weight of 315.381.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research by Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents, leading to the creation of pyran, pyridine, and pyridazine derivatives. This work highlights the compound's utility in generating polyfunctionally substituted heterocycles, essential for pharmaceuticals and materials science (Mohareb et al., 2004).
Organic Synthesis and Modification
Liu, Chen, Zhang, and Zhu (2011) synthesized 1-carbamoyl-2-oxopropyl acetate derivatives through an acetoxylation process using (diacetoxyiodo)benzene as the oxidant. The mild reaction conditions, excellent yields, and broad substrate scope presented in this study demonstrate the compound's potential applicability in organic synthesis, offering a versatile approach for modifying organic molecules (Liu et al., 2011).
Learning and Memory Enhancement
A study conducted by Jiang Jing-ai (2006) synthesized derivatives like 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and evaluated their effects on learning and memory in mice. The results showed that these compounds facilitate learning and memory, indicating potential therapeutic applications for cognitive disorders (Jiang Jing-ai, 2006).
Molecular Structure Analysis
Kew-Yu Chen (2015) focused on the crystal structure, hydrogen-bonding properties, and DFT studies of a closely related compound, demonstrating the importance of such analyses in understanding the chemical and physical properties of complex organic molecules. These insights are crucial for designing drugs and materials with desired characteristics (Chen, 2015).
Safety And Hazards
The safety and hazards associated with “1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate” are not specified in the available resources. It’s always recommended to handle all chemicals with appropriate safety measures.
Direcciones Futuras
The future directions for research and application of “1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate” are not specified in the available resources. Given its use in scientific experiments, it may have potential in various fields of study.
Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, further research or consultation with experts in the field may be required.
Propiedades
IUPAC Name |
[1-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10(17)20-14(2,3)13(18)15-8-12(19-6-5-16)11-4-7-21-9-11/h4,7,9,12,16H,5-6,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBYSPAQMCGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2554370.png)
![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)

![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)
![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2554378.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2554380.png)